
2-Bromo-6-pyridin-2-ylpyridine-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-6-pyridin-2-ylpyridine-3-carbaldehyde is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 2-position and a formyl group at the 3-position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-pyridin-2-ylpyridine-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the bromination of 2-pyridinecarboxaldehyde using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or acetonitrile, and the temperature is maintained at room temperature or slightly elevated to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the production of by-products and waste.
化学反应分析
Types of Reactions
2-Bromo-6-pyridin-2-ylpyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this purpose include organolithium reagents, Grignard reagents, and palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Organolithium reagents in anhydrous ether or Grignard reagents in tetrahydrofuran.
Major Products Formed
Oxidation: 2-Bromo-6-pyridin-2-ylpyridine-3-carboxylic acid.
Reduction: 2-Bromo-6-pyridin-2-ylpyridine-3-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
2-Bromo-6-pyridin-2-ylpyridine-3-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It serves as a ligand in the study of enzyme-substrate interactions and protein-ligand binding studies.
Medicine: It is investigated for its potential use in the development of pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Industry: It is utilized in the production of advanced materials, including polymers and coordination complexes with unique electronic and optical properties.
作用机制
The mechanism of action of 2-Bromo-6-pyridin-2-ylpyridine-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and formyl group play crucial roles in its binding affinity and reactivity. The compound can form covalent or non-covalent interactions with its targets, leading to modulation of their activity and subsequent biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
2-Bromo-3-pyridinecarboxaldehyde: Similar structure but with the bromine atom at the 3-position.
6-Bromo-2-pyridinecarboxaldehyde: Similar structure but with the bromine atom at the 6-position.
2-Bromo-4-pyridinecarboxaldehyde: Similar structure but with the bromine atom at the 4-position.
Uniqueness
2-Bromo-6-pyridin-2-ylpyridine-3-carbaldehyde is unique due to the specific positioning of the bromine atom and formyl group, which imparts distinct chemical reactivity and biological activity. This unique arrangement allows for selective interactions with molecular targets and enables its use in specialized applications that other similar compounds may not be suitable for.
属性
分子式 |
C11H7BrN2O |
|---|---|
分子量 |
263.09 g/mol |
IUPAC 名称 |
2-bromo-6-pyridin-2-ylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C11H7BrN2O/c12-11-8(7-15)4-5-10(14-11)9-3-1-2-6-13-9/h1-7H |
InChI 键 |
BKSGAUIZJMQCFH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)C2=NC(=C(C=C2)C=O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


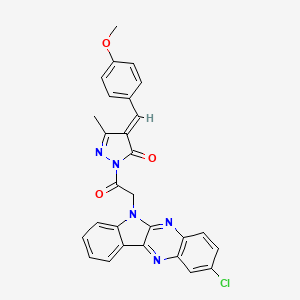
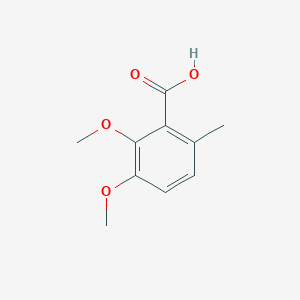

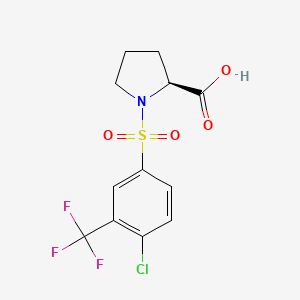
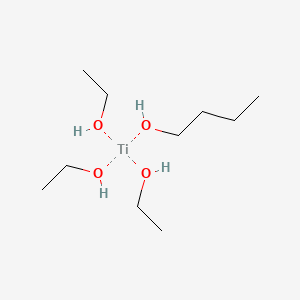

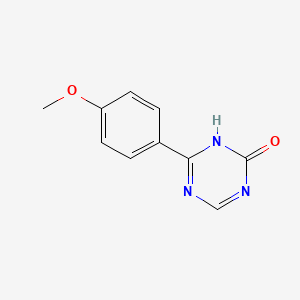
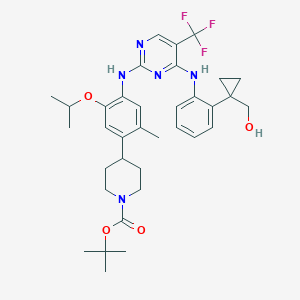
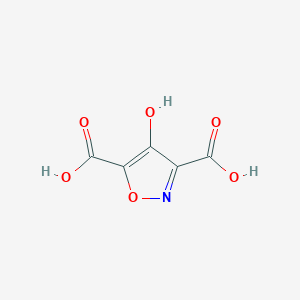
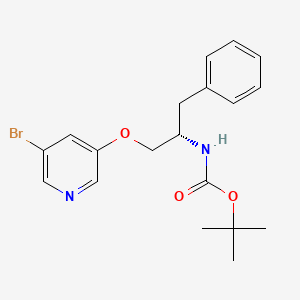
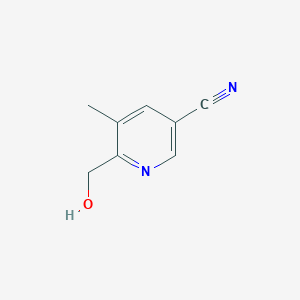
![2-[2-(1-Methylethyl)-6-[2-(2,3,6,7-tetrahydro-1,1,7,7-tetramethyl-1h,5h-benzo[ij]quinolizin-9-yl)ethenyl]-4h-pyran-4-ylidene]propanedinitrile](/img/structure/B13138864.png)


